molecular formula C5H7ClN2S B6147359 5-chloro-N-ethyl-1,3-thiazol-2-amine CAS No. 1523025-81-1

5-chloro-N-ethyl-1,3-thiazol-2-amine

Cat. No.: B6147359
CAS No.: 1523025-81-1
M. Wt: 162.64 g/mol
InChI Key: UEHDFMXFCDZQKO-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-1,3-thiazol-2-amine typically involves the reaction of 2-chloro-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chlorobenzothiazole: Another thiazole derivative with similar structural features.

    5-chloro-2-methyl-1,3-thiazole: A closely related compound with a methyl group instead of an ethyl group.

    N-ethyl-1,3-thiazol-2-amine: Lacks the chlorine atom but shares the thiazole and ethylamine moieties.

Uniqueness

5-chloro-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chlorine atom and the ethylamine group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in various biological applications.

Properties

CAS No.

1523025-81-1

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

5-chloro-N-ethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c1-2-7-5-8-3-4(6)9-5/h3H,2H2,1H3,(H,7,8)

InChI Key

UEHDFMXFCDZQKO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(S1)Cl

Purity

95

Origin of Product

United States

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